Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate
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Overview
Description
Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate typically involves multiple steps, including the formation of the pyrazole and imidazopyridine rings, followed by their fusion and subsequent esterification. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-4-amine, which is then reacted with various reagents to form the imidazopyridine core. The final step involves esterification with methyl benzoate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or imidazopyridine rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone: Shares a similar heterocyclic structure but with different functional groups.
Indole derivatives: Commonly used in medicinal chemistry with similar bioactive properties.
Pyrazole derivatives: Known for their wide range of biological activities .
Uniqueness
Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate stands out due to its unique combination of pyrazole and imidazopyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17N5O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-methyl-5-[2-(1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]benzoate |
InChI |
InChI=1S/C19H17N5O2/c1-11-4-5-12(8-15(11)19(25)26-3)14-6-7-20-18-16(14)22-17(23-18)13-9-21-24(2)10-13/h4-10H,1-3H3,(H,20,22,23) |
InChI Key |
YRHVVLYXOSRUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C3C(=NC=C2)N=C(N3)C4=CN(N=C4)C)C(=O)OC |
Origin of Product |
United States |
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